molecular formula C9H8FN5 B1600928 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine CAS No. 30530-44-0

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Cat. No.: B1600928
CAS No.: 30530-44-0
M. Wt: 205.19 g/mol
InChI Key: UPQUQQDAZPFXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. Alternative nomenclature systems recognize this compound as 2,4-diamino-6-(4-fluorophenyl)-1,3,5-triazine, emphasizing the positional arrangement of functional groups. The compound is registered under Chemical Abstracts Service number 30530-44-0, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C9H8FN5 reflects the precise atomic composition, comprising nine carbon atoms, eight hydrogen atoms, one fluorine atom, and five nitrogen atoms. The molecular weight has been consistently reported as 205.19 grams per mole across multiple analytical determinations. This formula indicates a relatively high nitrogen content of approximately 34.1% by mass, characteristic of triazine derivatives and contributing significantly to the compound's chemical reactivity and hydrogen bonding capabilities.

The structural formula reveals several key features that define the compound's chemical behavior. The central 1,3,5-triazine ring system provides the foundational heterocyclic framework, with alternating carbon and nitrogen atoms creating a six-membered aromatic ring. The substitution pattern places amino groups at the 2 and 4 positions, while the 4-fluorophenyl group occupies position 6, creating an asymmetric molecular architecture that influences both electronic properties and crystal packing arrangements.

X-ray Crystallographic Studies and Molecular Geometry

Crystallographic analysis of triazine derivatives has revealed fundamental insights into molecular geometry and intermolecular interactions that likely apply to this compound. X-ray diffraction studies of related compounds demonstrate that triazine rings typically exhibit planar geometries with characteristic bond lengths and angles consistent with aromatic character. The technique employs Bragg's law, where constructive interference occurs when the path length difference equals integer multiples of the X-ray wavelength, allowing precise determination of atomic positions within the crystal lattice.

Single crystal X-ray diffraction analysis of similar triazine structures reveals that the central triazine ring maintains planarity with minimal deviation from the mean plane. The bond angles within the triazine ring typically range from 114° to 119°, with variations depending on substitution patterns and protonation states. In protonated triazine derivatives, widening of certain bond angles has been observed, indicating electronic redistribution upon charge modification.

The molecular geometry of fluorophenyl-substituted triazines shows significant influence from the electron-withdrawing fluorine substituent. Crystallographic studies indicate that the fluorophenyl ring generally adopts a coplanar or near-coplanar arrangement with the triazine core, facilitating π-conjugation between aromatic systems. Dihedral angles between aromatic rings in related structures typically range from 3.4° to 6.5°, suggesting minimal steric hindrance and favorable electronic overlap.

Intermolecular interactions play crucial roles in crystal packing arrangements. Hydrogen bonding networks involving amino groups and nitrogen atoms of triazine rings create characteristic supramolecular architectures. These interactions often result in chain-like structures or two-dimensional hydrogen-bonded networks that stabilize the crystal structure through multiple directional contacts.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. Proton nuclear magnetic resonance spectra of related triazine compounds typically show characteristic signals for aromatic protons in the 7.0-8.5 parts per million region. The 4-fluorophenyl substituent generates a distinctive pattern with coupling between fluorine and adjacent protons, creating complex multipicity patterns that confirm the para-substitution pattern.

The amino groups attached to the triazine ring produce characteristic signals that often appear as broad peaks due to rapid exchange with solvent or intramolecular hydrogen bonding. In deuterated dimethyl sulfoxide, these signals typically appear in the 6.0-7.5 parts per million range, with chemical shifts varying based on electronic environment and hydrogen bonding interactions. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework, with the triazine carbons appearing at characteristic downfield positions reflecting the electron-deficient nature of the heterocycle.

Infrared spectroscopy provides valuable information about functional group characteristics and molecular vibrations. Triazine derivatives exhibit characteristic absorption bands in the 1500-1600 wavenumber region corresponding to carbon-nitrogen stretching vibrations within the aromatic ring system. Primary amino groups typically produce multiple absorption bands, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region. The presence of the fluorophenyl substituent introduces additional characteristic absorptions, particularly carbon-fluorine stretching vibrations around 1000-1300 wavenumbers.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns characteristic of triazine structures. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 206 for the protonated molecular ion. Fragmentation patterns often involve loss of amino groups or aromatic substituents, providing structural confirmation through characteristic mass losses and daughter ion formation.

Computational Modeling of Electronic Structure

Computational chemistry approaches have provided significant insights into the electronic structure and molecular properties of triazine derivatives through density functional theory calculations. These theoretical investigations reveal important information about highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine electronic transitions and chemical reactivity. For fluorophenyl-substituted triazines, computational studies indicate that the fluorine substituent significantly influences frontier molecular orbital energies through its electron-withdrawing properties.

Theoretical calculations on related compounds demonstrate that the highest occupied molecular orbital is typically localized on the triazine ring and amino substituents, while the lowest unoccupied molecular orbital shows significant contribution from the aromatic substituent. The energy gap between these frontier orbitals influences optical properties and chemical reactivity, with fluorine substitution generally increasing the energy gap through stabilization of the highest occupied molecular orbital.

Molecular electrostatic potential maps generated through computational methods reveal charge distribution patterns that explain intermolecular interaction preferences and chemical reactivity sites. The nitrogen atoms of the triazine ring typically exhibit negative electrostatic potential, making them favorable sites for hydrogen bonding and electrophilic attack. Conversely, the carbon atoms of the triazine ring show positive electrostatic potential, consistent with their electron-deficient nature in the aromatic system.

Computational analysis of conformational preferences indicates that the 4-fluorophenyl substituent can adopt various orientations relative to the triazine plane, with energy barriers for rotation typically ranging from 10-20 kilojoules per mole. These calculations suggest that the molecule possesses sufficient conformational flexibility to optimize intermolecular interactions in different environments while maintaining overall structural integrity through the rigid triazine core.

Properties

IUPAC Name

6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5/c10-6-3-1-5(2-4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQUQQDAZPFXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464366
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30530-44-0
Record name 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine typically involves the reaction of 4-fluorophenylamine with cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine serves as a building block for more complex organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new materials and compounds.

Biology

Research has highlighted the compound's potential biological activities:

  • Antimicrobial Properties : Studies suggest that it exhibits significant antimicrobial and antifungal properties.
  • Cancer Research : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has demonstrated effective cytotoxicity against breast cancer cells (MDA-MB231) with an IC50 value of approximately 14.85 µM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MDA-MB23114.85
SKBR-332.3
MCF-732.4
HL-6026.3
HepG245.3

Medicine

The compound is under investigation for its potential use in drug development:

  • Inhibition of Enzymes : It has been studied for its interaction with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The compound's IC50 against DHFR is reported to be as low as 0.002 µM .
  • Anti-inflammatory Effects : Research indicates that derivatives of this triazine can inhibit inflammatory processes and cancer growth .

Case Study 1: Anticancer Activity

A study conducted on a series of triazine derivatives revealed that modifications in the phenyl ring significantly influenced their anticancer activity. Compounds with electron-donating groups on the para position showed enhanced activity against hormone-independent breast cancer cells compared to hormone-dependent lines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study indicated that the presence of specific substituents on the phenyl ring could optimize the anticancer properties of triazine derivatives. A library of compounds was synthesized and screened against multiple cancer cell lines, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism by which 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine is similar to other triazine derivatives, such as 2,4-diamino-6-(4-chlorophenyl)-1,3,5-triazine and 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine. These compounds share structural similarities but differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Biological Activity

2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine (CAS No. 30530-44-0) is a chemical compound notable for its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. With a molecular formula of C9H8FN5 and a molecular weight of 205.2 g/mol, it appears as a white powder with a melting point between 276-282°C .

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenylamine with cyanogen chloride under controlled conditions, often in an inert atmosphere to minimize side reactions. In industrial settings, optimized methods are employed to enhance yield and purity through specialized reactors and purification techniques.

Biological Activity

The biological activity of this compound has been extensively studied across several domains:

Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, one study highlighted its potential against various cancer cell lines with IC50 values demonstrating effective inhibition. Notably, compounds derived from triazine structures have shown promising activity against melanoma and other tumor types .

Antimicrobial Properties
Preliminary investigations have suggested that this compound possesses antimicrobial and antifungal activities. Its mechanism may involve the inhibition of specific enzymes or pathways critical for microbial growth and survival .

Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes linked to disease processes. For example, it has shown potential as a focal adhesion kinase (FAK) inhibitor, which is relevant in cancer metastasis .

The biological effects of this compound are hypothesized to stem from its interactions with specific molecular targets within cells. These interactions may modulate signaling pathways involved in cell proliferation and apoptosis.

Applications

The compound finds applications in multiple areas:

  • Pharmaceutical Development: As a precursor in the synthesis of anticancer drugs.
  • Agricultural Chemicals: Utilized as an effective herbicide for weed control.
  • Material Science: Contributes to the formulation of advanced materials with enhanced properties.
  • Analytical Chemistry: Aids in the development of methods for detecting other chemical substances .

Data Table: Biological Activity Summary

Activity Type Target/Mechanism IC50 Values (µM) References
AnticancerMelanoma (MALME-3 M)3.3 x 10810^{-8}
AntimicrobialVarious PathogensVaries
Enzyme InhibitionFAK0.05

Case Studies

  • Antitumor Activity Study: A series of derivatives were synthesized and tested against melanoma cell lines. The lead compound exhibited an impressive GI50 value of 3.3×1083.3\times 10^{-8} M, indicating strong anticancer potential .
  • Enzyme Targeting Research: Studies have demonstrated that certain triazine derivatives can effectively inhibit FAK activity in cancer cells, leading to reduced proliferation rates across several cancer types .

Q & A

Basic: What synthetic methods are recommended for preparing 2,4-diamino-6-(4-fluorophenyl)-1,3,5-triazine and its derivatives under mild reaction conditions?

Methodological Answer:
A common approach involves nucleophilic substitution reactions under controlled temperature and solvent conditions. For example, precipitation polymerization with active fluorophoric monomers (e.g., 6-(4-hydroxyphenyl)pyridazin-3(2H)-one) can yield stable cross-linked fluorescent derivatives . Optimization of reaction time, stoichiometry, and catalysts (e.g., palladium-based catalysts) minimizes side products. Solvent selection (e.g., DMSO or methanol) ensures solubility of intermediates, while spectroscopic monitoring (e.g., 1^1H NMR) confirms reaction progress .

Basic: How can single-crystal X-ray diffraction (SC-XRD) elucidate the hydrogen-bonding network of this compound?

Methodological Answer:
SC-XRD using programs like SHELXL or SHELXTL resolves 3D hydrogen-bonding motifs. For instance, adipic acid cocrystals with triazine derivatives reveal N–H···O and O–H···N interactions forming layered networks. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement parameters (R-factor < 0.05) and intermolecular distance analysis (2.5–3.0 Å) validate interactions .

Advanced: What experimental strategies identify the antitumor mechanisms of triazine derivatives targeting PI3K pathways?

Methodological Answer:
Structure-activity relationship (SAR) studies combined with kinase inhibition assays (e.g., PI3Kα/β/δ/γ isoforms) are critical. For example, ZSTK474, a triazine-based PI3K inhibitor, shows IC50_{50} values < 10 nM in cancer cell lines. Western blotting for downstream markers (e.g., phosphorylated Akt) and apoptosis assays (Annexin V/PI staining) confirm mechanism specificity. Molecular docking simulations (e.g., Glide Schrödinger) further rationalize binding affinities .

Advanced: How do structural modifications at the 6-position aryl group influence antimicrobial activity?

Methodological Answer:
Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial potency by increasing membrane permeability. Comparative MIC assays against gram-positive (e.g., S. mutans) and gram-negative bacteria reveal selectivity trends. For instance, 4-fluorophenyl derivatives exhibit 4-fold lower MIC values (≤ 8 μg/mL) than methoxy-substituted analogs. LogP calculations and biofilm inhibition assays correlate hydrophobicity with efficacy .

Basic: What validated analytical protocols quantify this compound in biological matrices?

Methodological Answer:
LC-MS/MS with deuterated internal standards (e.g., 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine) achieves sensitivity (LOQ: 0.1 ng/mL) in human plasma. Chromatographic conditions: C18 column, 0.1% formic acid in water/acetonitrile gradient. MRM transitions (e.g., m/z 245 → 201) and matrix effect assessments (<15% variability) ensure reproducibility .

Advanced: How do 3D-QSAR models guide the design of triazine derivatives with enhanced antileukemic activity?

Methodological Answer:
Comparative molecular field analysis (CoMFA) using steric/electrostatic descriptors predicts activity cliffs. For 6-aryl-4-cycloamino-triazines, a 3D-QSAR model (q2^2 > 0.7) identifies favorable substituents (e.g., 4-CF3_3O-phenyl) enhancing IC50_{50} values (0.5–5 μM in K562 cells). Leave-one-out cross-validation and contour map analysis prioritize synthetic targets .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar triazine derivatives?

Methodological Answer:
Meta-analysis of assay conditions (e.g., cell line variability, serum concentration) and purity validation (HPLC ≥ 98%) is essential. For example, conflicting PI3K inhibition data may arise from differential isoform selectivity or ATP concentrations. Orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) reconcile mechanistic inconsistencies .

Basic: What reaction optimizations minimize by-products during triazine synthesis?

Methodological Answer:
Controlled stoichiometry (1:1.2 molar ratio of aryl boronic acid to triazine precursor) and inert atmospheres (N2_2) prevent oxidation. Catalytic systems (e.g., Pd(OAc)2_2/2,2'-bipyridine) improve yield (>80%) and regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates products >95% purity .

Advanced: How do fluorophenyl substituents affect photophysical properties for bioimaging applications?

Methodological Answer:
Fluorine’s electron-withdrawing effect enhances quantum yield (Φ > 0.4) via reduced non-radiative decay. Fluorescent polymeric nanoparticles with 2,4-diamino-6-(4-fluorophenyl)-triazine exhibit λem_{em} = 450 nm (blue emission) and photostability >72 hours. Confocal microscopy in live cells (e.g., HeLa) confirms cytoplasmic uptake without cytotoxicity .

Advanced: What challenges arise in correlating crystallographic hydrogen-bonding motifs with solubility and bioavailability?

Methodological Answer:
While robust hydrogen-bonding (e.g., 3D networks in adipic acid cocrystals) improves thermal stability, it may reduce aqueous solubility. Computational solubility prediction (e.g., Abraham model) and formulation strategies (e.g., PEGylation or salt formation) address this. For example, logS values < −4 indicate poor solubility, necessitating prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.